

EDP-305: A Deep Dive into its Impact on Fibrogenic Gene Expression

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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Watertown, MA – This technical whitepaper provides an in-depth analysis of the mechanism of action of **EDP-305**, a potent and selective farnesoid X receptor (FXR) agonist, and its significant impact on the expression of key genes involved in fibrosis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development for fibrotic diseases such as non-alcoholic steatohepatitis (NASH).

Core Mechanism of Action: FXR Agonism

EDP-305 is a non-bile acid FXR agonist that has demonstrated significant anti-fibrotic efficacy in multiple preclinical models.[1][2] The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by a ligand such as **EDP-305** initiates a signaling cascade that modulates the expression of various target genes, leading to a reduction in liver injury, inflammation, and fibrosis.[5]

One of the key anti-fibrotic mechanisms of **EDP-305** involves the upregulation of microRNA-29a (miR29a). In a mouse model of methionine/choline-deficient (MCD) diet-induced fibrosis, treatment with **EDP-305** led to an 89% increase in miR29a expression, which was associated with a 70% reduction in hepatic collagen content.

In Vitro Efficacy: Direct Action on Hepatic Stellate Cells

Hepatic stellate cells (HSCs) are the primary cell type responsible for extracellular matrix production in the liver during fibrosis. In an in vitro model, human HSCs were stimulated with transforming growth factor-beta (TGF- β), a potent pro-fibrotic cytokine, to induce a fibrogenic response. Co-treatment with **EDP-305** for 18 hours resulted in a significant and dose-dependent downregulation of key fibrogenic genes.

Quantitative Analysis of Fibrogenic Gene Expression in Activated Human Hepatic Stellate Cells

Gene	Function	% Reduction with EDP-305 (0.5 μ M)
α -SMA (Alpha-Smooth Muscle Actin)	Marker of HSC activation	68%
COL1A2 (Collagen Type I Alpha 2)	Major component of scar tissue	42%
COL3A1 (Collagen Type III Alpha 1)	Component of reticular fibers	57%
TIMP1 (Tissue Inhibitor of Metalloproteinase 1)	Inhibits matrix degradation	80%
TIMP2 (Tissue Inhibitor of Metalloproteinase 2)	Inhibits matrix degradation	65%

Experimental Protocol: In Vitro TGF- β Challenge in Human Hepatic Stellate Cells

- Cell Line: Human Hepatic Stellate Cells (HSCs)
- Induction of Fibrogenic Phenotype: Cells were treated with 5 ng/ml of transforming growth factor-beta (TGF- β) to stimulate the expression of fibrogenic genes.

- Treatment: Cells were co-treated with either DMSO (vehicle control) or **EDP-305** for 18 hours.
- Gene Expression Analysis: The expression levels of key fibrogenic genes were quantified using RT-PCR.

In Vivo Anti-Fibrotic Effects in Preclinical Models

The anti-fibrotic activity of **EDP-305** has been corroborated in several in vivo models of liver fibrosis, demonstrating its therapeutic potential in a more complex biological environment.

Methionine/Choline-Deficient (MCD) Diet-Induced Steatohepatitis in Mice

In a well-established mouse model of NASH, a methionine/choline-deficient (MCD) diet was used to induce steatohepatitis and peri-sinusoidal fibrosis. Treatment with **EDP-305** after the establishment of early fibrosis led to a significant downregulation of key fibrogenic genes, consistent with the in vitro findings.

Quantitative Analysis of Fibrogenic Gene Expression in MCD Mouse Model

Gene	% Reduction with EDP-305 (10 mg/kg)
α -SMA	Significantly down-regulated
COL1A2	Significantly down-regulated
COL3A1	Significantly down-regulated
TIMP1	Significantly down-regulated
TIMP2	Significantly down-regulated

Experimental Protocol: MCD Diet-Induced Steatohepatitis Mouse Model

- Animal Model: C57Bl/6 mice.

- Induction of Fibrosis: Mice were fed a methionine/choline-deficient (MCD) diet to induce steatohepatitis and peri-sinusoidal fibrosis.
- Treatment: After 4 weeks on the MCD diet, once early fibrosis was established, mice were orally administered 10 mg/kg of **EDP-305** daily for 4 weeks.
- Analysis: The expression of essential genes involved in the pathogenic fibrosis response was analyzed by RT-PCR.

Thioacetamide-Induced Liver Fibrosis and Cirrhosis in Rats

In a more aggressive model of liver injury, thioacetamide (TAA) was used to induce liver fibrosis and cirrhosis in rats. **EDP-305** treatment demonstrated a significant reduction in fibrosis progression and a downregulation of key fibrogenic genes.

Quantitative Analysis of Fibrogenic Gene Expression in TAA-Induced Cirrhosis Reversal Rat Model

Gene	% Reduction with EDP-305 (10 mg/kg)
Col1a2 (Collagen type 1 alpha 2)	65%
α -SMA (Alpha smooth muscle actin)	23%
PDGF β (Platelet derived growth factor β)	Down-regulated
MMP2 (Matrix metalloproteinase 2)	Down-regulated
TIMP1 (TIMP metalloproteinase inhibitor 1)	Down-regulated
TIMP2 (TIMP metalloproteinase inhibitor 2)	Down-regulated

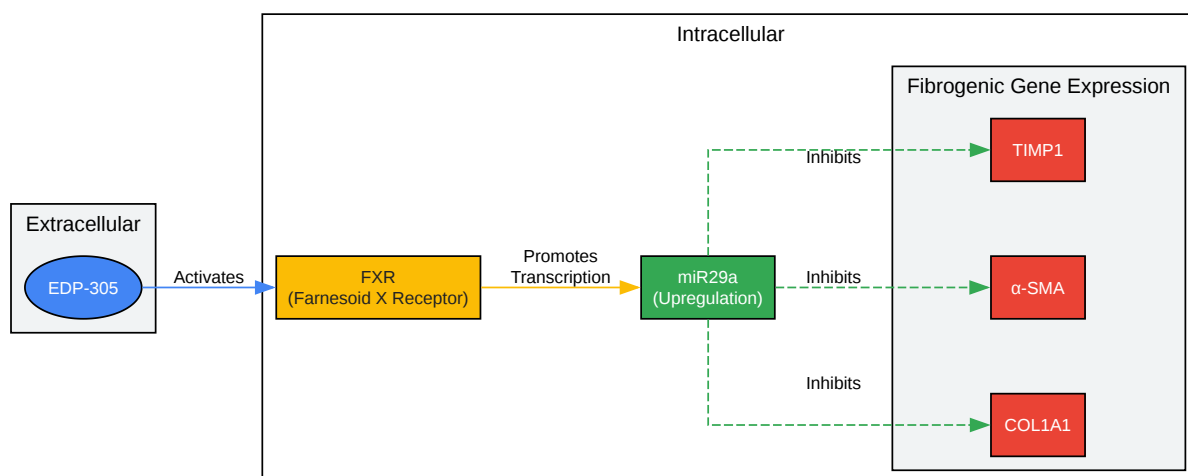
Experimental Protocol: Thioacetamide-Induced Liver Fibrosis and Cirrhosis Rat Model

- Animal Model: Rats.

- Induction of Fibrosis and Cirrhosis: Liver fibrosis and cirrhosis were induced using thioacetamide (TAA).
- Endpoints: Key endpoints of the study included histopathological analyses, serum clinical chemistry, body and organ weights, and the expression of key fibrogenic genes.

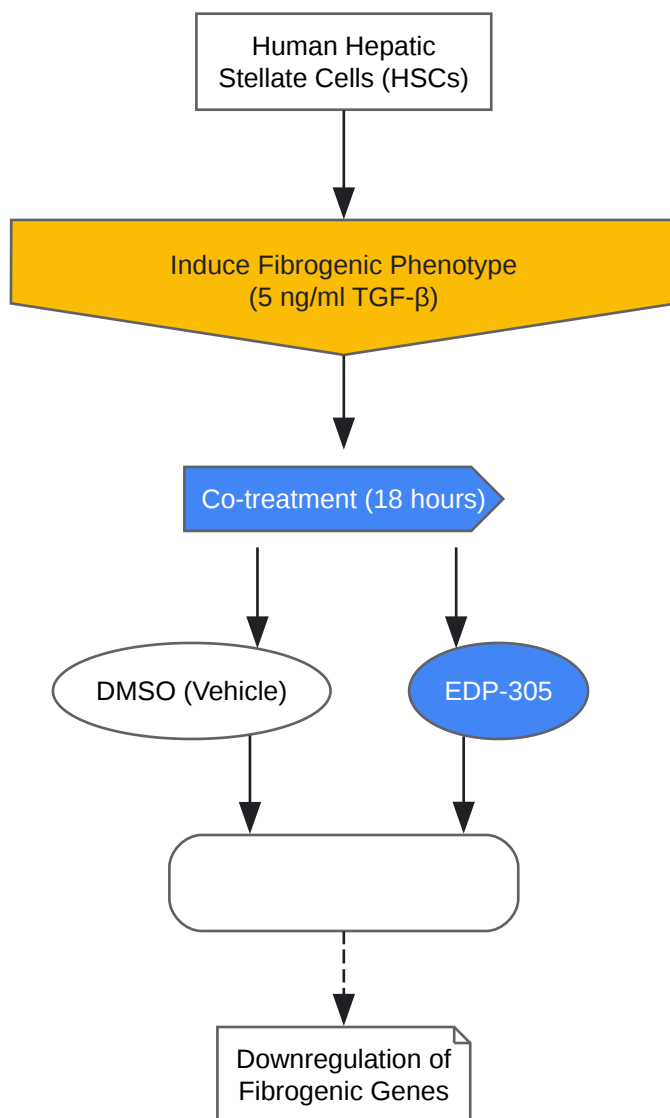
Visualizing the Molecular Pathways and Experimental Designs

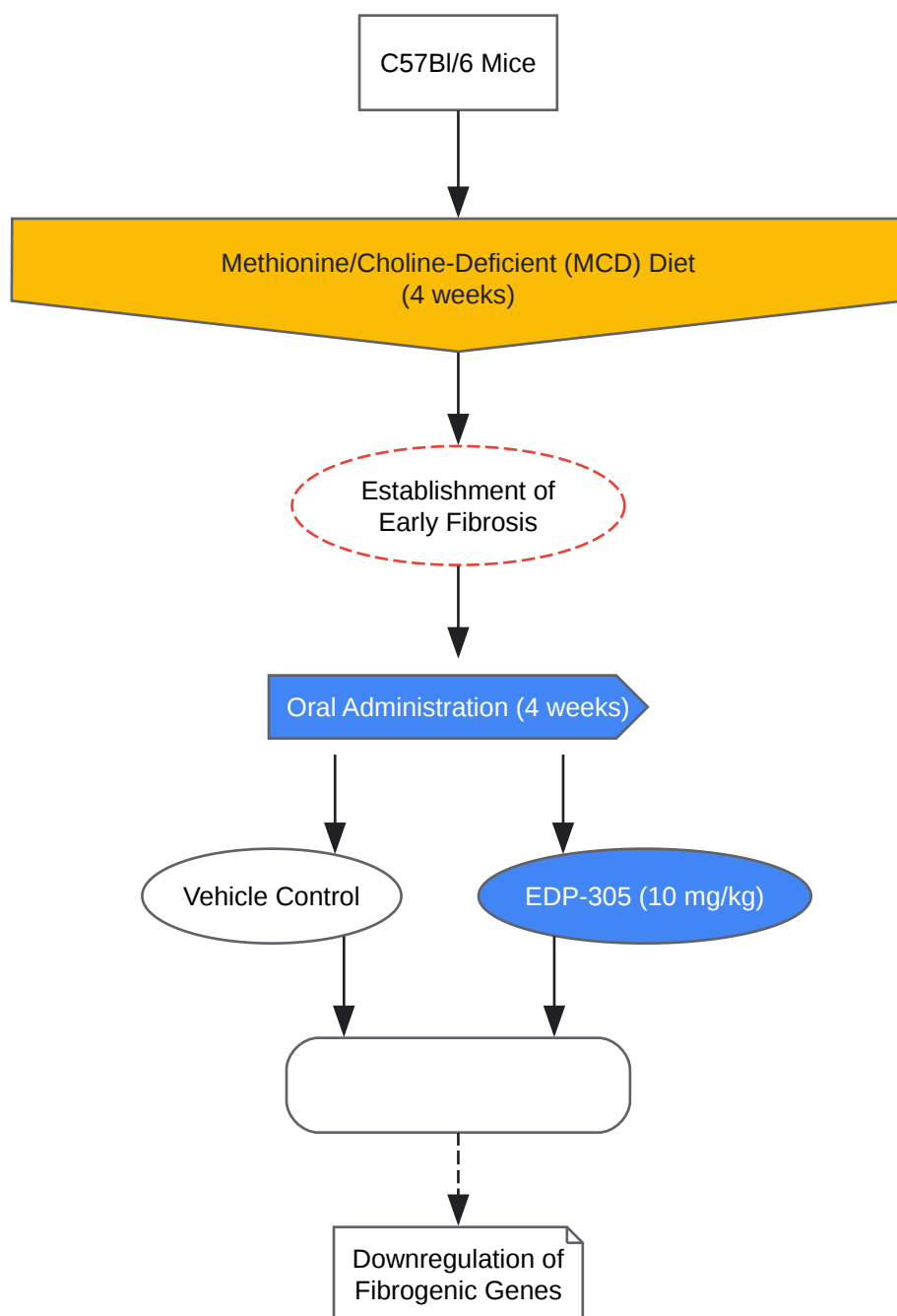
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.



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EDP-305 Signaling Pathway





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